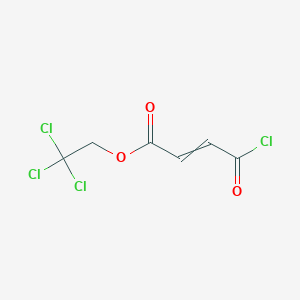![molecular formula C16H26O B14620695 12-Methylbicyclo[9.3.1]pentadec-11-en-15-one CAS No. 56975-52-1](/img/structure/B14620695.png)
12-Methylbicyclo[9.3.1]pentadec-11-en-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methylbicyclo[931]pentadec-11-en-15-one is a bicyclic compound with the molecular formula C16H26O It is characterized by a unique structure that includes a bicyclo[931]pentadecane framework with a methyl group at the 12th position and a ketone functional group at the 15th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methylbicyclo[9.3.1]pentadec-11-en-15-one typically involves multi-step organic synthesis techniques. One common method includes the Diels-Alder reaction, which forms the bicyclic structure, followed by functional group modifications to introduce the methyl and ketone groups. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity of the compound. The process is optimized for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
12-Methylbicyclo[9.3.1]pentadec-11-en-15-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
12-Methylbicyclo[9.3.1]pentadec-11-en-15-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 12-Methylbicyclo[9.3.1]pentadec-11-en-15-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[9.3.1]pentadec-11-en-13-one
- Bicyclo[8.3.1]tetradec-10-en-12-one
- Bicyclo[5.3.1]undecan-9-one
Uniqueness
12-Methylbicyclo[9.3.1]pentadec-11-en-15-one is unique due to the presence of the methyl group at the 12th position and the ketone group at the 15th position. These functional groups confer distinct chemical reactivity and biological activity, differentiating it from other similar bicyclic compounds.
This detailed article provides a comprehensive overview of 12-Methylbicyclo[931]pentadec-11-en-15-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
56975-52-1 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
14-methylbicyclo[9.3.1]pentadec-1(14)-en-15-one |
InChI |
InChI=1S/C16H26O/c1-13-11-12-14-9-7-5-3-2-4-6-8-10-15(13)16(14)17/h14H,2-12H2,1H3 |
Clé InChI |
JLBSXAJDASROBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCCCCCCCC(C2=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


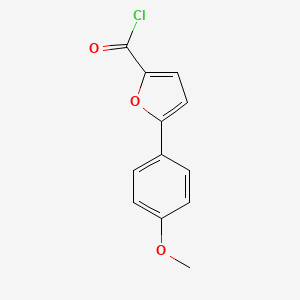
![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)
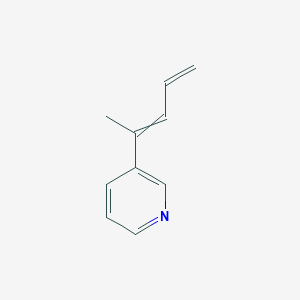
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)


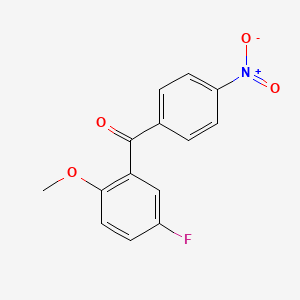
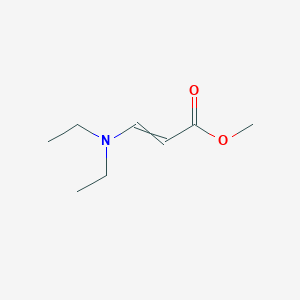
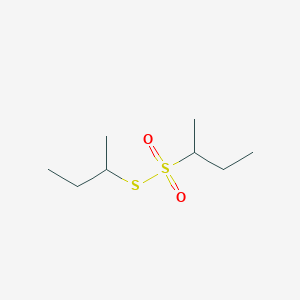
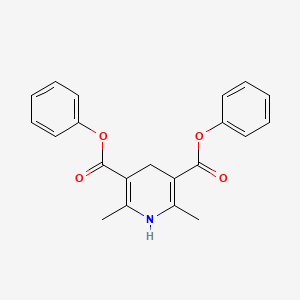
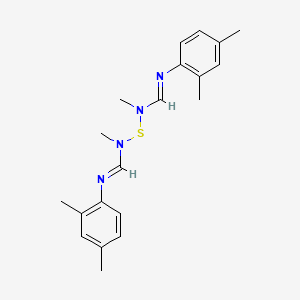
![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
